BKI-1369

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

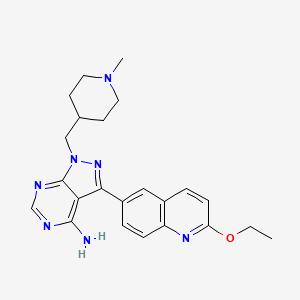

IUPAC Name |

3-(2-ethoxyquinolin-6-yl)-1-[(1-methylpiperidin-4-yl)methyl]pyrazolo[3,4-d]pyrimidin-4-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H27N7O/c1-3-31-19-7-5-16-12-17(4-6-18(16)27-19)21-20-22(24)25-14-26-23(20)30(28-21)13-15-8-10-29(2)11-9-15/h4-7,12,14-15H,3,8-11,13H2,1-2H3,(H2,24,25,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AWJAAKKEYXUCFY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=NC2=C(C=C1)C=C(C=C2)C3=NN(C4=NC=NC(=C34)N)CC5CCN(CC5)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H27N7O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

417.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

BKI-1369: A Technical Guide to a Novel Bumped Kinase Inhibitor for Apicomplexan Parasites

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bumped kinase inhibitors (BKIs) represent a promising class of antiprotozoal agents that selectively target parasite-specific kinases, offering a significant therapeutic window with reduced host toxicity. This technical guide focuses on BKI-1369, a potent inhibitor of calcium-dependent protein kinase 1 (CDPK1) in various apicomplexan parasites.[1][2] This document provides a comprehensive overview of this compound, including its mechanism of action, chemical properties, and a summary of key preclinical data. Detailed experimental protocols and visual representations of signaling pathways and experimental workflows are included to facilitate further research and development in this area.

Introduction to Bumped Kinase Inhibitors and this compound

Apicomplexan parasites, the causative agents of numerous diseases in humans and animals, possess a unique family of calcium-dependent protein kinases (CDPKs) that are crucial for their lifecycle, including processes like gliding motility, host cell invasion, and replication.[1] These kinases are absent in their mammalian hosts, making them an ideal target for selective drug development.[1]

Bumped kinase inhibitors (BKIs) are specifically designed to exploit a subtle difference in the ATP-binding pocket of these parasite kinases. Apicomplexan CDPKs typically have a small "gatekeeper" residue (often glycine), creating a hydrophobic pocket that is not present in most mammalian kinases, which have a larger, "gatekeeper" residue.[3] This structural difference allows BKIs, with their "bumped" chemical structure, to bind with high affinity and selectivity to the parasite kinase, effectively blocking its function.[3]

This compound is a prominent member of this class, demonstrating significant efficacy against parasites such as Cystoisospora suis and Cryptosporidium hominis.[4][5] It has been extensively studied for its potency, stability, metabolism, and pharmacokinetic profile.[5][6]

Chemical Properties of this compound

This compound is a small molecule with the following chemical properties:

This compound is metabolized into two major metabolites, BKI-1318 and BKI-1817.[1][4]

Mechanism of Action of this compound

The primary molecular target of this compound is calcium-dependent protein kinase 1 (CDPK1).[1][2] By selectively inhibiting CDPK1, this compound disrupts essential signaling pathways within the parasite, leading to a reduction in replication and ultimately parasite clearance.

Figure 1. Mechanism of selective inhibition of parasite CDPK1 by this compound.

Quantitative Data Summary

The following tables summarize the key quantitative data reported for this compound in various studies.

Table 1: In Vitro Efficacy of this compound against Cystoisospora suis

| Parameter | Value | Cell Line | Reference |

| IC50 | 40 nM | IPEC-1 | [4][8] |

| IC95 | 200 nM | IPEC-1 | [4][8] |

| IC50 | 35 nM | IPEC-1 | [9] |

| IC95 | 350 nM | IPEC-1 | [9] |

Table 2: Off-Target Activity of this compound

| Target | IC50 | Assay Type | Reference |

| hERG | 1.52 µM | Not Specified | [6][7][10][11][12] |

| hERG | 10 µM | Thallium Flux Assay | [3] |

| hERG | 0.97 µM | Automated Patch Clamp (QPatch) | [3] |

Table 3: In Vivo Pharmacokinetics of this compound in Piglets

| Dosing Regimen | Peak Plasma Concentration (Cmax) | Time to Cmax (Tmax) | Reference |

| 10 mg/kg BW (single dose) | 2.8 - 3.4 µM | 2 hours post-dose | [5] |

| 10 mg/kg BW (9 consecutive doses) | 10 µM | After 9th dose | [5] |

| 10 mg/kg BW twice daily (5 days) | 11.7 µM | During treatment | [4][13] |

Detailed Experimental Protocols

In Vitro Inhibition of C. suis Merozoite Proliferation

This protocol is adapted from studies investigating the in vitro efficacy of this compound.[4][8]

Objective: To determine the 50% and 95% inhibitory concentrations (IC50 and IC95) of this compound on the proliferation of C. suis merozoites in intestinal porcine epithelial cells (IPEC-1).

Materials:

-

IPEC-1 cells (e.g., DSMZ, ACC 705)

-

Cell culture medium

-

C. suis sporozoites

-

This compound stock solution (e.g., 20 mM in 100% DMSO)

-

48-well cell culture plates

-

C-Chip disposable hemocytometers

Procedure:

-

Cell Seeding: Seed IPEC-1 cells (4 x 10^4 cells/well) in 48-well plates and culture until confluent.

-

Infection: One day after seeding, infect the IPEC-1 cell monolayers with excysted C. suis sporozoites at a ratio of 80:1 (sporozoites:cells).

-

Treatment: Immediately following infection, add this compound to the culture medium at various final concentrations (e.g., 200, 100, 50, 25, and 12.5 nM). Include a DMSO-only control.

-

Incubation: Incubate the infected and treated cells for 5 days (0-4 days post-infection, dpi).

-

Medium Change: After the 5-day treatment period, replace the medium containing this compound with fresh, normal culture medium.

-

Continued Culture: Continue to culture the cells until 9 dpi.

-

Quantification of Merozoites: At 9 dpi, collect the culture supernatants. Count the number of free merozoites from pooled quadruplicate wells using a hemocytometer.

-

Data Analysis: Calculate the IC50 and IC95 values by plotting the percentage of inhibition of merozoite proliferation against the log of the this compound concentration.

Figure 2. Experimental workflow for in vitro inhibition assay.

In Vivo Efficacy in a Piglet Model of Cryptosporidiosis

This protocol is a generalized representation based on studies using a gnotobiotic piglet model infected with C. hominis.[5]

Objective: To evaluate the therapeutic efficacy of this compound in reducing oocyst excretion and clinical signs of cryptosporidiosis.

Materials:

-

Gnotobiotic (GB) piglets

-

C. hominis oocysts (e.g., strain TU502)

-

This compound formulation for oral administration

-

Vehicle control

-

Fecal collection supplies

-

qPCR reagents for detecting Cryptosporidium DNA

Procedure:

-

Animal Model: Use healthy GB piglets, 2 days of age, housed in sterile isolators.

-

Infection: Orally administer a defined dose of C. hominis oocysts (e.g., 1 x 10^6 to 5 x 10^6) to each piglet.

-

Treatment Initiation: At the onset of diarrhea (typically 3 days post-infection), begin treatment.

-

Dosing: Orally administer this compound (e.g., 10 mg/kg body weight) to the treatment group. Administer vehicle only to the control group. Treatment can be administered twice daily for a period of 5 days.

-

Monitoring:

-

Clinical Signs: Monitor and score diarrhea daily.

-

Oocyst Shedding: Collect fecal samples daily and quantify oocyst excretion (e.g., by microscopy).

-

Fecal DNA: Measure Cryptosporidium DNA in feces using qPCR.

-

Body Weight: Measure body weight daily.

-

-

Data Analysis: Compare the treated and control groups for significant differences in oocyst excretion, diarrhea scores, fecal parasite DNA levels, and body weight gain.

Figure 3. Experimental workflow for in vivo efficacy study in piglets.

Resistance and Off-Target Considerations

Resistance Mechanisms

While specific resistance mutations to this compound in parasites have not been extensively detailed in the provided search results, resistance to kinase inhibitors is a known phenomenon. In other kinase inhibitor contexts, resistance often arises from mutations in the target kinase, particularly at the drug-binding site. For example, mutations in the "gatekeeper" residue or other nearby amino acids can abrogate the binding of the inhibitor.[14] Continuous monitoring for the emergence of resistance is crucial in the development of any new antimicrobial agent.

Off-Target Effects and Safety Profile

A critical aspect of drug development is assessing off-target effects. This compound has been evaluated for its inhibitory activity against the human Ether-a-go-go-related gene (hERG) potassium channel, a common off-target for many drugs that can lead to cardiotoxicity.[3] The IC50 for hERG inhibition by this compound has been reported in the range of 0.97 to 1.52 µM, which may be a consideration for its safe use in humans.[3][5][6] However, the safety window may be sufficient for veterinary applications, as demonstrated in calf models.[3] Further safety and toxicology studies are essential to fully characterize the risk profile of this compound.

Conclusion and Future Directions

This compound is a potent and selective bumped kinase inhibitor with demonstrated efficacy against apicomplexan parasites in both in vitro and in vivo models. Its specific targeting of parasite CDPK1 provides a clear mechanism of action and a rationale for its low host toxicity. The data summarized in this guide highlight its potential as a therapeutic agent, particularly in veterinary medicine.

Future research should focus on:

-

Elucidating the downstream signaling pathways affected by CDPK1 inhibition in greater detail.

-

Investigating the potential for resistance development and the molecular mechanisms involved.

-

Conducting comprehensive safety and toxicology studies to fully define the therapeutic window for various applications.

-

Optimizing dosing regimens to maximize efficacy while minimizing potential off-target effects.

This technical guide provides a solid foundation for researchers and drug development professionals to build upon as they explore the full therapeutic potential of this compound and the broader class of bumped kinase inhibitors.

References

- 1. Reduced treatment frequencies with bumped kinase inhibitor 1369 are effective against porcine cystoisosporosis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Reduced treatment frequencies with bumped kinase inhibitor 1369 are effective against porcine cystoisosporosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Bumped Kinase Inhibitors as therapy for apicomplexan parasitic diseases: lessons learned - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Therapeutic Efficacy of Bumped Kinase Inhibitor 1369 in a Pig Model of Acute Diarrhea Caused by Cryptosporidium hominis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

- 7. This compound| CAS 1951431-22-3 [dcchemicals.com]

- 8. Bumped kinase inhibitor 1369 is effective against Cystoisospora suis in vivo and in vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. labshake.com [labshake.com]

- 11. glpbio.com [glpbio.com]

- 12. BKI1369 Datasheet DC Chemicals [dcchemicals.com]

- 13. Bumped kinase inhibitor 1369 is effective against Cystoisospora suis in vivo and in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. youtube.com [youtube.com]

BKI-1369: A Technical Guide to a Novel Bumped Kinase Inhibitor for Apicomplexan Parasites

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bumped kinase inhibitors (BKIs) represent a promising class of antiprotozoal agents that selectively target parasite-specific kinases, offering a significant therapeutic window with reduced host toxicity. This technical guide focuses on BKI-1369, a potent inhibitor of calcium-dependent protein kinase 1 (CDPK1) in various apicomplexan parasites.[1][2] This document provides a comprehensive overview of this compound, including its mechanism of action, chemical properties, and a summary of key preclinical data. Detailed experimental protocols and visual representations of signaling pathways and experimental workflows are included to facilitate further research and development in this area.

Introduction to Bumped Kinase Inhibitors and this compound

Apicomplexan parasites, the causative agents of numerous diseases in humans and animals, possess a unique family of calcium-dependent protein kinases (CDPKs) that are crucial for their lifecycle, including processes like gliding motility, host cell invasion, and replication.[1] These kinases are absent in their mammalian hosts, making them an ideal target for selective drug development.[1]

Bumped kinase inhibitors (BKIs) are specifically designed to exploit a subtle difference in the ATP-binding pocket of these parasite kinases. Apicomplexan CDPKs typically have a small "gatekeeper" residue (often glycine), creating a hydrophobic pocket that is not present in most mammalian kinases, which have a larger, "gatekeeper" residue.[3] This structural difference allows BKIs, with their "bumped" chemical structure, to bind with high affinity and selectivity to the parasite kinase, effectively blocking its function.[3]

This compound is a prominent member of this class, demonstrating significant efficacy against parasites such as Cystoisospora suis and Cryptosporidium hominis.[4][5] It has been extensively studied for its potency, stability, metabolism, and pharmacokinetic profile.[5][6]

Chemical Properties of this compound

This compound is a small molecule with the following chemical properties:

This compound is metabolized into two major metabolites, BKI-1318 and BKI-1817.[1][4]

Mechanism of Action of this compound

The primary molecular target of this compound is calcium-dependent protein kinase 1 (CDPK1).[1][2] By selectively inhibiting CDPK1, this compound disrupts essential signaling pathways within the parasite, leading to a reduction in replication and ultimately parasite clearance.

Figure 1. Mechanism of selective inhibition of parasite CDPK1 by this compound.

Quantitative Data Summary

The following tables summarize the key quantitative data reported for this compound in various studies.

Table 1: In Vitro Efficacy of this compound against Cystoisospora suis

| Parameter | Value | Cell Line | Reference |

| IC50 | 40 nM | IPEC-1 | [4][8] |

| IC95 | 200 nM | IPEC-1 | [4][8] |

| IC50 | 35 nM | IPEC-1 | [9] |

| IC95 | 350 nM | IPEC-1 | [9] |

Table 2: Off-Target Activity of this compound

| Target | IC50 | Assay Type | Reference |

| hERG | 1.52 µM | Not Specified | [6][7][10][11][12] |

| hERG | 10 µM | Thallium Flux Assay | [3] |

| hERG | 0.97 µM | Automated Patch Clamp (QPatch) | [3] |

Table 3: In Vivo Pharmacokinetics of this compound in Piglets

| Dosing Regimen | Peak Plasma Concentration (Cmax) | Time to Cmax (Tmax) | Reference |

| 10 mg/kg BW (single dose) | 2.8 - 3.4 µM | 2 hours post-dose | [5] |

| 10 mg/kg BW (9 consecutive doses) | 10 µM | After 9th dose | [5] |

| 10 mg/kg BW twice daily (5 days) | 11.7 µM | During treatment | [4][13] |

Detailed Experimental Protocols

In Vitro Inhibition of C. suis Merozoite Proliferation

This protocol is adapted from studies investigating the in vitro efficacy of this compound.[4][8]

Objective: To determine the 50% and 95% inhibitory concentrations (IC50 and IC95) of this compound on the proliferation of C. suis merozoites in intestinal porcine epithelial cells (IPEC-1).

Materials:

-

IPEC-1 cells (e.g., DSMZ, ACC 705)

-

Cell culture medium

-

C. suis sporozoites

-

This compound stock solution (e.g., 20 mM in 100% DMSO)

-

48-well cell culture plates

-

C-Chip disposable hemocytometers

Procedure:

-

Cell Seeding: Seed IPEC-1 cells (4 x 10^4 cells/well) in 48-well plates and culture until confluent.

-

Infection: One day after seeding, infect the IPEC-1 cell monolayers with excysted C. suis sporozoites at a ratio of 80:1 (sporozoites:cells).

-

Treatment: Immediately following infection, add this compound to the culture medium at various final concentrations (e.g., 200, 100, 50, 25, and 12.5 nM). Include a DMSO-only control.

-

Incubation: Incubate the infected and treated cells for 5 days (0-4 days post-infection, dpi).

-

Medium Change: After the 5-day treatment period, replace the medium containing this compound with fresh, normal culture medium.

-

Continued Culture: Continue to culture the cells until 9 dpi.

-

Quantification of Merozoites: At 9 dpi, collect the culture supernatants. Count the number of free merozoites from pooled quadruplicate wells using a hemocytometer.

-

Data Analysis: Calculate the IC50 and IC95 values by plotting the percentage of inhibition of merozoite proliferation against the log of the this compound concentration.

Figure 2. Experimental workflow for in vitro inhibition assay.

In Vivo Efficacy in a Piglet Model of Cryptosporidiosis

This protocol is a generalized representation based on studies using a gnotobiotic piglet model infected with C. hominis.[5]

Objective: To evaluate the therapeutic efficacy of this compound in reducing oocyst excretion and clinical signs of cryptosporidiosis.

Materials:

-

Gnotobiotic (GB) piglets

-

C. hominis oocysts (e.g., strain TU502)

-

This compound formulation for oral administration

-

Vehicle control

-

Fecal collection supplies

-

qPCR reagents for detecting Cryptosporidium DNA

Procedure:

-

Animal Model: Use healthy GB piglets, 2 days of age, housed in sterile isolators.

-

Infection: Orally administer a defined dose of C. hominis oocysts (e.g., 1 x 10^6 to 5 x 10^6) to each piglet.

-

Treatment Initiation: At the onset of diarrhea (typically 3 days post-infection), begin treatment.

-

Dosing: Orally administer this compound (e.g., 10 mg/kg body weight) to the treatment group. Administer vehicle only to the control group. Treatment can be administered twice daily for a period of 5 days.

-

Monitoring:

-

Clinical Signs: Monitor and score diarrhea daily.

-

Oocyst Shedding: Collect fecal samples daily and quantify oocyst excretion (e.g., by microscopy).

-

Fecal DNA: Measure Cryptosporidium DNA in feces using qPCR.

-

Body Weight: Measure body weight daily.

-

-

Data Analysis: Compare the treated and control groups for significant differences in oocyst excretion, diarrhea scores, fecal parasite DNA levels, and body weight gain.

Figure 3. Experimental workflow for in vivo efficacy study in piglets.

Resistance and Off-Target Considerations

Resistance Mechanisms

While specific resistance mutations to this compound in parasites have not been extensively detailed in the provided search results, resistance to kinase inhibitors is a known phenomenon. In other kinase inhibitor contexts, resistance often arises from mutations in the target kinase, particularly at the drug-binding site. For example, mutations in the "gatekeeper" residue or other nearby amino acids can abrogate the binding of the inhibitor.[14] Continuous monitoring for the emergence of resistance is crucial in the development of any new antimicrobial agent.

Off-Target Effects and Safety Profile

A critical aspect of drug development is assessing off-target effects. This compound has been evaluated for its inhibitory activity against the human Ether-a-go-go-related gene (hERG) potassium channel, a common off-target for many drugs that can lead to cardiotoxicity.[3] The IC50 for hERG inhibition by this compound has been reported in the range of 0.97 to 1.52 µM, which may be a consideration for its safe use in humans.[3][5][6] However, the safety window may be sufficient for veterinary applications, as demonstrated in calf models.[3] Further safety and toxicology studies are essential to fully characterize the risk profile of this compound.

Conclusion and Future Directions

This compound is a potent and selective bumped kinase inhibitor with demonstrated efficacy against apicomplexan parasites in both in vitro and in vivo models. Its specific targeting of parasite CDPK1 provides a clear mechanism of action and a rationale for its low host toxicity. The data summarized in this guide highlight its potential as a therapeutic agent, particularly in veterinary medicine.

Future research should focus on:

-

Elucidating the downstream signaling pathways affected by CDPK1 inhibition in greater detail.

-

Investigating the potential for resistance development and the molecular mechanisms involved.

-

Conducting comprehensive safety and toxicology studies to fully define the therapeutic window for various applications.

-

Optimizing dosing regimens to maximize efficacy while minimizing potential off-target effects.

This technical guide provides a solid foundation for researchers and drug development professionals to build upon as they explore the full therapeutic potential of this compound and the broader class of bumped kinase inhibitors.

References

- 1. Reduced treatment frequencies with bumped kinase inhibitor 1369 are effective against porcine cystoisosporosis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Reduced treatment frequencies with bumped kinase inhibitor 1369 are effective against porcine cystoisosporosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Bumped Kinase Inhibitors as therapy for apicomplexan parasitic diseases: lessons learned - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Therapeutic Efficacy of Bumped Kinase Inhibitor 1369 in a Pig Model of Acute Diarrhea Caused by Cryptosporidium hominis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

- 7. This compound| CAS 1951431-22-3 [dcchemicals.com]

- 8. Bumped kinase inhibitor 1369 is effective against Cystoisospora suis in vivo and in vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. labshake.com [labshake.com]

- 11. glpbio.com [glpbio.com]

- 12. BKI1369 Datasheet DC Chemicals [dcchemicals.com]

- 13. Bumped kinase inhibitor 1369 is effective against Cystoisospora suis in vivo and in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. youtube.com [youtube.com]

BKI-1369 Inhibition of Calcium-Dependent Protein Kinase 1 (CDPK1): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the bumped kinase inhibitor (BKI) BKI-1369 and its role in the inhibition of calcium-dependent protein kinase 1 (CDPK1), a critical enzyme in various apicomplexan parasites. This document consolidates key quantitative data, detailed experimental methodologies, and visual representations of associated pathways and workflows to serve as a comprehensive resource for researchers in parasitology and drug development.

Introduction to CDPK1 and this compound

Calcium-dependent protein kinases (CDPKs) are serine/threonine kinases that play a pivotal role in the calcium-mediated signaling pathways of apicomplexan parasites, such as Cryptosporidium, Toxoplasma gondii, and Cystoisospora suis.[1][2] These kinases are crucial for essential parasite functions including motility, host cell invasion, and egress.[3][4] Notably, CDPKs are absent in their mammalian hosts, making them an attractive target for selective antiparasitic drug development.[1]

A key structural feature of many apicomplexan CDPK1s is the presence of a small glycine (B1666218) residue in the ATP-binding pocket, known as the "gatekeeper" residue.[3] This contrasts with mammalian kinases, which typically possess a larger, bulkier gatekeeper residue. This size difference allows for the development of "bumped kinase inhibitors" (BKIs), which are designed with a bulky chemical group that is sterically hindered from binding to mammalian kinases but can fit into the more accommodating active site of the parasite's CDPK1.[3]

This compound is a potent BKI that has demonstrated significant efficacy against various apicomplexan parasites.[5][6][7] It is structurally similar to another well-studied BKI, BKI-1294, differing by a quinoline (B57606) moiety instead of a naphthalene (B1677914) group.[6] This modification was intended to improve its safety profile, particularly concerning off-target effects like inhibition of the human ether-à-go-go-related gene (hERG) potassium channel, a common cause of cardiotoxicity.[6]

Quantitative Data on this compound Activity

The following tables summarize the quantitative data regarding the efficacy, pharmacokinetics, and off-target activity of this compound and related compounds from various studies.

Table 1: In Vitro Efficacy of this compound and Comparators

| Compound | Target/Organism | Assay Type | IC50/EC50 | Reference |

| This compound | Cystoisospora suis merozoite proliferation | In vitro cell culture | ~40 nM (EC50) | [5] |

| This compound | C. suis merozoite proliferation (near complete inhibition) | In vitro cell culture | 200 nM | [5] |

| BKI-1294 | Cryptosporidium parvum | In vitro cell culture (qRT-PCR) | ~100 nM (IC50) | [8] |

| BKI-1517 | Cryptosporidium parvum | In vitro cell culture | ~50 nM (EC50) | [9] |

| UH15-16 | Cryptosporidium parvum CDPK1 | Kinase activity assay | 10 nM (IC50) | [10] |

Table 2: In Vivo Efficacy of this compound

| Organism | Animal Model | Dosing Regimen | Outcome | Reference |

| Cystoisospora suis | Experimentally infected piglets | 10 mg/kg BW, twice daily for 5 days | Suppressed oocyst excretion and diarrhea; improved body weight gain. | [5] |

| C. suis | Experimentally infected piglets | 20 mg/kg BW, two doses at 2 and 4 days post-infection | Completely suppressed oocyst excretion. | [1][2] |

| Cryptosporidium hominis | Gnotobiotic piglets | 10 mg/kg BW, at the onset of diarrhea for 5 days | Significant reduction in diarrhea, oocyst excretion, and mucosal colonization. | [7] |

Table 3: Pharmacokinetic Properties of this compound

| Animal Model | Dose | Cmax (Plasma) | Tmax (Fecal) | Notes | Reference |

| Piglets | 10 mg/kg BW (single dose) | 2.8 - 3.4 µM | - | - | [7] |

| Piglets | 10 mg/kg BW (after 9th dose) | 10 µM | - | Indicates accumulation with repeated dosing. | [7] |

| Piglets | 20 mg/kg BW (single dose) | - | 24 hours | Maximum fecal concentration of 8.1 µM. | [1] |

Table 4: Off-Target Activity of this compound

| Off-Target | Assay Type | IC50 | Notes | Reference |

| hERG | Thallium flux assay | 10 µM | Showed a >10-fold improvement over BKI-1294 in this initial screen. | [6] |

| hERG | Dog cardiovascular assay | - | Dose-dependent increases in QTcV at plasma concentrations around 1.7 µM, indicating a risk of LQTS. | [6] |

Signaling Pathways and Mechanism of Action

This compound acts as a competitive inhibitor of ATP binding to the CDPK1 active site. The mechanism relies on the structural differences between parasite and host kinases, specifically the gatekeeper residue.

Caption: CDPK1 activation by calcium and subsequent inhibition by this compound.

The selectivity of BKIs is a key aspect of their therapeutic potential. The following diagram illustrates the structural basis for this selectivity.

Caption: Selective inhibition of parasite CDPK1 by bumped kinase inhibitors.

Experimental Protocols

This section details the general methodologies used in the evaluation of this compound. Specific parameters may vary between studies.

In Vitro Parasite Growth Inhibition Assay

This assay is used to determine the potency of a compound against parasite proliferation in a host cell line.

Caption: Workflow for in vitro parasite growth inhibition assay.

Methodology:

-

Host Cell Culture: Intestinal porcine epithelial cells (IPEC-1) or human ileocecal adenocarcinoma cells (HCT-8) are cultured to confluence in appropriate media in multi-well plates.[5][9]

-

Parasite Preparation: Cystoisospora suis or Cryptosporidium parvum oocysts are excysted to release infectious sporozoites.

-

Infection and Treatment: Host cell monolayers are infected with a defined number of sporozoites. Immediately or at a set time post-infection, various concentrations of this compound (typically dissolved in DMSO and diluted in media) are added to the wells.[1][2]

-

Incubation: The infected and treated cells are incubated under standard cell culture conditions (e.g., 37°C, 5% CO₂) for a period that allows for parasite replication (e.g., 5 to 9 days).[1][5]

-

Quantification: Parasite proliferation is assessed. This can be done by:

-

Data Analysis: The parasite counts or signal intensity are plotted against the drug concentration, and the half-maximal effective concentration (EC50) is calculated using a suitable regression model.

In Vivo Efficacy Studies (Piglet Model)

Animal models are essential for evaluating the therapeutic potential of drug candidates in a physiological context.

Methodology:

-

Animal Model: Gnotobiotic or conventionally raised piglets are used. They are housed in controlled environments.[7]

-

Infection: Piglets are orally challenged with a high dose of viable oocysts (e.g., C. suis or C. hominis).[5][7]

-

Treatment:

-

This compound is formulated for oral administration (e.g., in a solvent like 3% Tween 80 + 7% ethanol (B145695) + 90% normal saline).[1]

-

Treatment is initiated at a specific time point, such as the onset of diarrhea or a set number of days post-infection.[1][7]

-

Dosing regimens can vary, for example, 10 mg/kg twice daily for 5 days.[5]

-

-

Monitoring and Sample Collection:

-

Clinical Signs: Piglets are monitored daily for clinical signs of disease, such as diarrhea, which is scored based on fecal consistency. Body weight is also recorded.[5][7]

-

Oocyst Shedding: Fecal samples are collected regularly to quantify the number of oocysts shed, typically using microscopy with a hemocytometer or flow cytometry.[5]

-

Pharmacokinetics: Blood samples may be collected at various time points to determine the plasma concentration of this compound and its metabolites via LC-MS/MS.[5][7]

-

-

Endpoint Analysis: At the end of the study, histopathological analysis of intestinal tissues may be performed to assess mucosal damage and parasite colonization.[7]

hERG Inhibition Assay (Thallium Flux)

This is an in vitro surrogate assay to assess the risk of a compound causing QT interval prolongation and potential cardiotoxicity.

Methodology:

-

Cell Line: A mammalian cell line stably expressing the hERG potassium channel is used.

-

Assay Principle: The assay measures the influx of thallium ions (a surrogate for potassium ions) through the hERG channels. Inhibition of the channel by a compound reduces this influx.

-

Procedure:

-

Cells are plated and incubated with a thallium-sensitive fluorescent dye.

-

Serial dilutions of this compound are added to the cells.

-

A stimulus is applied to open the hERG channels, and a thallium-containing buffer is added.

-

The resulting change in fluorescence, which is proportional to thallium influx, is measured over time using a plate reader.

-

-

Data Analysis: The fluorescence signal is compared to positive and negative controls, and the IC50 value for hERG inhibition is calculated.[6]

Conclusion

This compound is a promising bumped kinase inhibitor that demonstrates potent activity against CDPK1 in several apicomplexan parasites. Its mechanism of action, based on the selective targeting of a unique feature in the parasite enzyme's active site, provides a strong rationale for its development as an antiparasitic agent. The quantitative data from in vitro and in vivo studies support its efficacy in reducing parasite burden and alleviating clinical signs of disease. However, potential off-target effects, particularly cardiotoxicity related to hERG channel inhibition, remain a critical consideration for its therapeutic application and have spurred the development of next-generation BKIs with improved safety profiles. The experimental protocols outlined in this guide provide a foundation for the continued investigation and development of this compound and other novel CDPK1 inhibitors.

References

- 1. Reduced treatment frequencies with bumped kinase inhibitor 1369 are effective against porcine cystoisosporosis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Reduced treatment frequencies with bumped kinase inhibitor 1369 are effective against porcine cystoisosporosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. researchgate.net [researchgate.net]

- 6. Bumped Kinase Inhibitors as therapy for apicomplexan parasitic diseases: lessons learned - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Therapeutic Efficacy of Bumped Kinase Inhibitor 1369 in a Pig Model of Acute Diarrhea Caused by Cryptosporidium hominis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. A Novel Calcium-Dependent Protein Kinase Inhibitor as a Lead Compound for Treating Cryptosporidiosis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. A Novel Calcium-Dependent Kinase Inhibitor, Bumped Kinase Inhibitor 1517, Cures Cryptosporidiosis in Immunosuppressed Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Pyridopyrimidinones as a new chemotype of calcium dependent protein kinase 1 (CDPK1) inhibitors for Cryptosporidium - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. academic.oup.com [academic.oup.com]

BKI-1369 Inhibition of Calcium-Dependent Protein Kinase 1 (CDPK1): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the bumped kinase inhibitor (BKI) BKI-1369 and its role in the inhibition of calcium-dependent protein kinase 1 (CDPK1), a critical enzyme in various apicomplexan parasites. This document consolidates key quantitative data, detailed experimental methodologies, and visual representations of associated pathways and workflows to serve as a comprehensive resource for researchers in parasitology and drug development.

Introduction to CDPK1 and this compound

Calcium-dependent protein kinases (CDPKs) are serine/threonine kinases that play a pivotal role in the calcium-mediated signaling pathways of apicomplexan parasites, such as Cryptosporidium, Toxoplasma gondii, and Cystoisospora suis.[1][2] These kinases are crucial for essential parasite functions including motility, host cell invasion, and egress.[3][4] Notably, CDPKs are absent in their mammalian hosts, making them an attractive target for selective antiparasitic drug development.[1]

A key structural feature of many apicomplexan CDPK1s is the presence of a small glycine residue in the ATP-binding pocket, known as the "gatekeeper" residue.[3] This contrasts with mammalian kinases, which typically possess a larger, bulkier gatekeeper residue. This size difference allows for the development of "bumped kinase inhibitors" (BKIs), which are designed with a bulky chemical group that is sterically hindered from binding to mammalian kinases but can fit into the more accommodating active site of the parasite's CDPK1.[3]

This compound is a potent BKI that has demonstrated significant efficacy against various apicomplexan parasites.[5][6][7] It is structurally similar to another well-studied BKI, BKI-1294, differing by a quinoline moiety instead of a naphthalene group.[6] This modification was intended to improve its safety profile, particularly concerning off-target effects like inhibition of the human ether-à-go-go-related gene (hERG) potassium channel, a common cause of cardiotoxicity.[6]

Quantitative Data on this compound Activity

The following tables summarize the quantitative data regarding the efficacy, pharmacokinetics, and off-target activity of this compound and related compounds from various studies.

Table 1: In Vitro Efficacy of this compound and Comparators

| Compound | Target/Organism | Assay Type | IC50/EC50 | Reference |

| This compound | Cystoisospora suis merozoite proliferation | In vitro cell culture | ~40 nM (EC50) | [5] |

| This compound | C. suis merozoite proliferation (near complete inhibition) | In vitro cell culture | 200 nM | [5] |

| BKI-1294 | Cryptosporidium parvum | In vitro cell culture (qRT-PCR) | ~100 nM (IC50) | [8] |

| BKI-1517 | Cryptosporidium parvum | In vitro cell culture | ~50 nM (EC50) | [9] |

| UH15-16 | Cryptosporidium parvum CDPK1 | Kinase activity assay | 10 nM (IC50) | [10] |

Table 2: In Vivo Efficacy of this compound

| Organism | Animal Model | Dosing Regimen | Outcome | Reference |

| Cystoisospora suis | Experimentally infected piglets | 10 mg/kg BW, twice daily for 5 days | Suppressed oocyst excretion and diarrhea; improved body weight gain. | [5] |

| C. suis | Experimentally infected piglets | 20 mg/kg BW, two doses at 2 and 4 days post-infection | Completely suppressed oocyst excretion. | [1][2] |

| Cryptosporidium hominis | Gnotobiotic piglets | 10 mg/kg BW, at the onset of diarrhea for 5 days | Significant reduction in diarrhea, oocyst excretion, and mucosal colonization. | [7] |

Table 3: Pharmacokinetic Properties of this compound

| Animal Model | Dose | Cmax (Plasma) | Tmax (Fecal) | Notes | Reference |

| Piglets | 10 mg/kg BW (single dose) | 2.8 - 3.4 µM | - | - | [7] |

| Piglets | 10 mg/kg BW (after 9th dose) | 10 µM | - | Indicates accumulation with repeated dosing. | [7] |

| Piglets | 20 mg/kg BW (single dose) | - | 24 hours | Maximum fecal concentration of 8.1 µM. | [1] |

Table 4: Off-Target Activity of this compound

| Off-Target | Assay Type | IC50 | Notes | Reference |

| hERG | Thallium flux assay | 10 µM | Showed a >10-fold improvement over BKI-1294 in this initial screen. | [6] |

| hERG | Dog cardiovascular assay | - | Dose-dependent increases in QTcV at plasma concentrations around 1.7 µM, indicating a risk of LQTS. | [6] |

Signaling Pathways and Mechanism of Action

This compound acts as a competitive inhibitor of ATP binding to the CDPK1 active site. The mechanism relies on the structural differences between parasite and host kinases, specifically the gatekeeper residue.

Caption: CDPK1 activation by calcium and subsequent inhibition by this compound.

The selectivity of BKIs is a key aspect of their therapeutic potential. The following diagram illustrates the structural basis for this selectivity.

Caption: Selective inhibition of parasite CDPK1 by bumped kinase inhibitors.

Experimental Protocols

This section details the general methodologies used in the evaluation of this compound. Specific parameters may vary between studies.

In Vitro Parasite Growth Inhibition Assay

This assay is used to determine the potency of a compound against parasite proliferation in a host cell line.

Caption: Workflow for in vitro parasite growth inhibition assay.

Methodology:

-

Host Cell Culture: Intestinal porcine epithelial cells (IPEC-1) or human ileocecal adenocarcinoma cells (HCT-8) are cultured to confluence in appropriate media in multi-well plates.[5][9]

-

Parasite Preparation: Cystoisospora suis or Cryptosporidium parvum oocysts are excysted to release infectious sporozoites.

-

Infection and Treatment: Host cell monolayers are infected with a defined number of sporozoites. Immediately or at a set time post-infection, various concentrations of this compound (typically dissolved in DMSO and diluted in media) are added to the wells.[1][2]

-

Incubation: The infected and treated cells are incubated under standard cell culture conditions (e.g., 37°C, 5% CO₂) for a period that allows for parasite replication (e.g., 5 to 9 days).[1][5]

-

Quantification: Parasite proliferation is assessed. This can be done by:

-

Data Analysis: The parasite counts or signal intensity are plotted against the drug concentration, and the half-maximal effective concentration (EC50) is calculated using a suitable regression model.

In Vivo Efficacy Studies (Piglet Model)

Animal models are essential for evaluating the therapeutic potential of drug candidates in a physiological context.

Methodology:

-

Animal Model: Gnotobiotic or conventionally raised piglets are used. They are housed in controlled environments.[7]

-

Infection: Piglets are orally challenged with a high dose of viable oocysts (e.g., C. suis or C. hominis).[5][7]

-

Treatment:

-

This compound is formulated for oral administration (e.g., in a solvent like 3% Tween 80 + 7% ethanol + 90% normal saline).[1]

-

Treatment is initiated at a specific time point, such as the onset of diarrhea or a set number of days post-infection.[1][7]

-

Dosing regimens can vary, for example, 10 mg/kg twice daily for 5 days.[5]

-

-

Monitoring and Sample Collection:

-

Clinical Signs: Piglets are monitored daily for clinical signs of disease, such as diarrhea, which is scored based on fecal consistency. Body weight is also recorded.[5][7]

-

Oocyst Shedding: Fecal samples are collected regularly to quantify the number of oocysts shed, typically using microscopy with a hemocytometer or flow cytometry.[5]

-

Pharmacokinetics: Blood samples may be collected at various time points to determine the plasma concentration of this compound and its metabolites via LC-MS/MS.[5][7]

-

-

Endpoint Analysis: At the end of the study, histopathological analysis of intestinal tissues may be performed to assess mucosal damage and parasite colonization.[7]

hERG Inhibition Assay (Thallium Flux)

This is an in vitro surrogate assay to assess the risk of a compound causing QT interval prolongation and potential cardiotoxicity.

Methodology:

-

Cell Line: A mammalian cell line stably expressing the hERG potassium channel is used.

-

Assay Principle: The assay measures the influx of thallium ions (a surrogate for potassium ions) through the hERG channels. Inhibition of the channel by a compound reduces this influx.

-

Procedure:

-

Cells are plated and incubated with a thallium-sensitive fluorescent dye.

-

Serial dilutions of this compound are added to the cells.

-

A stimulus is applied to open the hERG channels, and a thallium-containing buffer is added.

-

The resulting change in fluorescence, which is proportional to thallium influx, is measured over time using a plate reader.

-

-

Data Analysis: The fluorescence signal is compared to positive and negative controls, and the IC50 value for hERG inhibition is calculated.[6]

Conclusion

This compound is a promising bumped kinase inhibitor that demonstrates potent activity against CDPK1 in several apicomplexan parasites. Its mechanism of action, based on the selective targeting of a unique feature in the parasite enzyme's active site, provides a strong rationale for its development as an antiparasitic agent. The quantitative data from in vitro and in vivo studies support its efficacy in reducing parasite burden and alleviating clinical signs of disease. However, potential off-target effects, particularly cardiotoxicity related to hERG channel inhibition, remain a critical consideration for its therapeutic application and have spurred the development of next-generation BKIs with improved safety profiles. The experimental protocols outlined in this guide provide a foundation for the continued investigation and development of this compound and other novel CDPK1 inhibitors.

References

- 1. Reduced treatment frequencies with bumped kinase inhibitor 1369 are effective against porcine cystoisosporosis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Reduced treatment frequencies with bumped kinase inhibitor 1369 are effective against porcine cystoisosporosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. researchgate.net [researchgate.net]

- 6. Bumped Kinase Inhibitors as therapy for apicomplexan parasitic diseases: lessons learned - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Therapeutic Efficacy of Bumped Kinase Inhibitor 1369 in a Pig Model of Acute Diarrhea Caused by Cryptosporidium hominis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. A Novel Calcium-Dependent Protein Kinase Inhibitor as a Lead Compound for Treating Cryptosporidiosis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. A Novel Calcium-Dependent Kinase Inhibitor, Bumped Kinase Inhibitor 1517, Cures Cryptosporidiosis in Immunosuppressed Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Pyridopyrimidinones as a new chemotype of calcium dependent protein kinase 1 (CDPK1) inhibitors for Cryptosporidium - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. academic.oup.com [academic.oup.com]

BKI-1369 for the Treatment of Porcine Cystoisosporosis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cystoisosporosis, caused by the apicomplexan parasite Cystoisospora suis, is a significant diarrheal disease in suckling piglets, leading to substantial economic losses in the swine industry. The emergence of resistance to the current standard of care, toltrazuril (B1682979), necessitates the development of novel therapeutic agents. Bumped kinase inhibitors (BKIs) are a promising class of antiprotozoal compounds that selectively target parasite calcium-dependent protein kinases (CDPKs), which are absent in their mammalian hosts. This technical guide provides an in-depth overview of the pre-clinical efficacy and mechanism of action of BKI-1369, a potent inhibitor of C. suis CDPK1 (CsCDPK1), for the treatment of porcine cystoisosporosis. It summarizes key quantitative data, details experimental methodologies, and visualizes the pertinent biological pathways and experimental workflows.

Introduction

Cystoisospora suis infection in neonatal piglets manifests as non-hemorrhagic diarrhea, dehydration, weight loss, and increased mortality.[1][2] The parasite invades and replicates within the intestinal epithelial cells, causing significant damage to the gut mucosa. Current control strategies heavily rely on the prophylactic use of toltrazuril. However, reports of toltrazuril resistance threaten the sustainability of this approach, highlighting the urgent need for new therapeutic interventions.[1]

Bumped kinase inhibitors (BKIs) represent a novel class of drugs that target CDPK1, a key regulator of various physiological processes in apicomplexan parasites, including motility, invasion, and replication.[3][4] this compound has emerged as a lead candidate for the treatment of cystoisosporosis due to its demonstrated efficacy against both toltrazuril-sensitive and toltrazuril-resistant strains of C. suis.[1]

Mechanism of Action

This compound exerts its anti-parasitic effect by targeting Cystoisospora suis calcium-dependent protein kinase 1 (CsCDPK1).[1][5] CDPKs are serine/threonine kinases that are crucial for calcium signaling pathways in apicomplexan parasites.[4] These kinases are absent in mammals, making them an attractive and selective drug target.[4] The proposed mechanism involves the inhibition of merozoite proliferation within the host's intestinal epithelial cells.[1][5] In vitro studies have shown that this compound does not inhibit the initial invasion of host cells by sporozoites but rather targets the subsequent replication of merozoites.[4]

In Vitro Efficacy

The in vitro activity of this compound was evaluated against C. suis merozoite proliferation in intestinal porcine epithelial cells (IPEC-1).

| Parameter | Value | Reference |

| IC50 | 40 nM | [1] |

| IC95 | 200 nM | [1] |

| Merozoite Proliferation Inhibition at 200 nM | >95% | [1][5] |

| Merozoite Proliferation Inhibition at ≥200 nM (single application 2 dpi) | Significant reduction | [6] |

In Vivo Efficacy in Piglets

Experimental infection models in suckling piglets have demonstrated the high efficacy of this compound in controlling cystoisosporosis.

Multiple Dosing Regimen

A five-day treatment with this compound was effective against both toltrazuril-sensitive (Wien-I) and toltrazuril-resistant (Holland-I) strains of C. suis.

| Parameter | Treatment Group (10 mg/kg BW, twice daily for 5 days) | Control Group | Reference |

| Oocyst Excretion | Suppressed | Not suppressed | [1] |

| Diarrhea | Suppressed | Present | [1] |

| Body Weight Gain | Improved | Impaired | [1] |

Reduced Treatment Frequencies

Studies have investigated the efficacy of reduced treatment frequencies to improve practical application in field settings.

| Treatment Regimen (20 mg/kg BW) | Oocyst Excretion Suppression | Reduction in Oocyst Shedding (in positive piglets) | Reference |

| Single dose on day of infection | 50% of piglets | 95.2% | [2][3] |

| Single dose 2 days post-infection (dpi) | 82% of piglets | 98.4% | [2][3] |

| Two doses on 2 and 4 dpi | Complete suppression | N/A | [2][3] |

Piglets treated with reduced frequencies of this compound also showed a significant increase in body weight gain and a reduced number of diarrhea days compared to untreated control piglets.[2][3]

Pharmacokinetics

Pharmacokinetic studies in piglets have provided insights into the absorption and distribution of this compound.

| Dosing Regimen | Peak Plasma Concentration | Observations | Reference |

| 10 mg/kg BW, twice daily for 5 days | 11.7 µM | Constant drug accumulation and exposure | [1] |

| 10 mg/kg BW (single dose in a C. hominis model) | 2.8 - 3.4 µM (2 hours post-dose) | Slow elimination and accumulation with repeated dosing | [7] |

| 10 mg/kg BW (9th dose in a C. hominis model) | 10 µM | Slow elimination and accumulation with repeated dosing | [7] |

Experimental Protocols

In Vitro Merozoite Proliferation Assay

Methodology:

-

Cell Culture: Intestinal Porcine Epithelial Cells-1 (IPEC-1) are cultured to form a monolayer.[1]

-

Infection: Confluent cell monolayers are infected with C. suis sporozoites.

-

Treatment: Various concentrations of this compound (e.g., ranging from nanomolar to micromolar) are added to the culture medium.

-

Incubation: The infected and treated cell cultures are incubated for a specific duration (e.g., 5 days) to allow for parasite replication.

-

Quantification: The number of free merozoites in the supernatant is quantified to assess the inhibitory effect of the compound.

-

Data Analysis: The 50% inhibitory concentration (IC50) and 95% inhibitory concentration (IC95) are calculated.

In Vivo Piglet Infection Model

Methodology:

-

Animal Model: Neonatal piglets are used for the experimental infection.

-

Infection: Piglets are orally inoculated with a known number of sporulated C. suis oocysts.

-

Treatment: this compound is administered orally at specified dosages and time points post-infection.

-

Clinical Assessment: Fecal consistency is scored daily to monitor diarrhea.

-

Parasitological Assessment: Fecal oocyst shedding is quantified using methods like McMaster counting chambers.

-

Performance Measurement: Body weight is recorded regularly to assess the impact on growth.

-

Data Analysis: Parameters such as oocyst excretion, fecal scores, and body weight gain are compared between this compound-treated and untreated control groups.

Safety and Tolerability

In the described studies, oral administration of this compound was well-tolerated by the piglets, with no obvious side effects reported at the tested dosages.[1]

Conclusion and Future Directions

This compound has demonstrated significant potential as a therapeutic agent for porcine cystoisosporosis, with high efficacy against both toltrazuril-sensitive and -resistant strains of C. suis. Its targeted mechanism of action against a parasite-specific enzyme, CsCDPK1, offers a promising safety profile. The effectiveness of reduced treatment regimens enhances its practical applicability in agricultural settings.

Future research should focus on optimizing dosing strategies to minimize treatment frequency while maintaining high efficacy.[1] Further studies on the long-term safety and potential for resistance development are also warranted to fully establish this compound as a viable alternative to current anticoccidial drugs. The development of a field-friendly formulation would also be a critical step towards its commercialization and widespread adoption.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Reduced treatment frequencies with bumped kinase inhibitor 1369 are effective against porcine cystoisosporosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Reduced treatment frequencies with bumped kinase inhibitor 1369 are effective against porcine cystoisosporosis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Bumped kinase inhibitor 1369 is effective against Cystoisospora suis in vivo and in vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Therapeutic Efficacy of Bumped Kinase Inhibitor 1369 in a Pig Model of Acute Diarrhea Caused by Cryptosporidium hominis - PMC [pmc.ncbi.nlm.nih.gov]

BKI-1369 for the Treatment of Porcine Cystoisosporosis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cystoisosporosis, caused by the apicomplexan parasite Cystoisospora suis, is a significant diarrheal disease in suckling piglets, leading to substantial economic losses in the swine industry. The emergence of resistance to the current standard of care, toltrazuril, necessitates the development of novel therapeutic agents. Bumped kinase inhibitors (BKIs) are a promising class of antiprotozoal compounds that selectively target parasite calcium-dependent protein kinases (CDPKs), which are absent in their mammalian hosts. This technical guide provides an in-depth overview of the pre-clinical efficacy and mechanism of action of BKI-1369, a potent inhibitor of C. suis CDPK1 (CsCDPK1), for the treatment of porcine cystoisosporosis. It summarizes key quantitative data, details experimental methodologies, and visualizes the pertinent biological pathways and experimental workflows.

Introduction

Cystoisospora suis infection in neonatal piglets manifests as non-hemorrhagic diarrhea, dehydration, weight loss, and increased mortality.[1][2] The parasite invades and replicates within the intestinal epithelial cells, causing significant damage to the gut mucosa. Current control strategies heavily rely on the prophylactic use of toltrazuril. However, reports of toltrazuril resistance threaten the sustainability of this approach, highlighting the urgent need for new therapeutic interventions.[1]

Bumped kinase inhibitors (BKIs) represent a novel class of drugs that target CDPK1, a key regulator of various physiological processes in apicomplexan parasites, including motility, invasion, and replication.[3][4] this compound has emerged as a lead candidate for the treatment of cystoisosporosis due to its demonstrated efficacy against both toltrazuril-sensitive and toltrazuril-resistant strains of C. suis.[1]

Mechanism of Action

This compound exerts its anti-parasitic effect by targeting Cystoisospora suis calcium-dependent protein kinase 1 (CsCDPK1).[1][5] CDPKs are serine/threonine kinases that are crucial for calcium signaling pathways in apicomplexan parasites.[4] These kinases are absent in mammals, making them an attractive and selective drug target.[4] The proposed mechanism involves the inhibition of merozoite proliferation within the host's intestinal epithelial cells.[1][5] In vitro studies have shown that this compound does not inhibit the initial invasion of host cells by sporozoites but rather targets the subsequent replication of merozoites.[4]

In Vitro Efficacy

The in vitro activity of this compound was evaluated against C. suis merozoite proliferation in intestinal porcine epithelial cells (IPEC-1).

| Parameter | Value | Reference |

| IC50 | 40 nM | [1] |

| IC95 | 200 nM | [1] |

| Merozoite Proliferation Inhibition at 200 nM | >95% | [1][5] |

| Merozoite Proliferation Inhibition at ≥200 nM (single application 2 dpi) | Significant reduction | [6] |

In Vivo Efficacy in Piglets

Experimental infection models in suckling piglets have demonstrated the high efficacy of this compound in controlling cystoisosporosis.

Multiple Dosing Regimen

A five-day treatment with this compound was effective against both toltrazuril-sensitive (Wien-I) and toltrazuril-resistant (Holland-I) strains of C. suis.

| Parameter | Treatment Group (10 mg/kg BW, twice daily for 5 days) | Control Group | Reference |

| Oocyst Excretion | Suppressed | Not suppressed | [1] |

| Diarrhea | Suppressed | Present | [1] |

| Body Weight Gain | Improved | Impaired | [1] |

Reduced Treatment Frequencies

Studies have investigated the efficacy of reduced treatment frequencies to improve practical application in field settings.

| Treatment Regimen (20 mg/kg BW) | Oocyst Excretion Suppression | Reduction in Oocyst Shedding (in positive piglets) | Reference |

| Single dose on day of infection | 50% of piglets | 95.2% | [2][3] |

| Single dose 2 days post-infection (dpi) | 82% of piglets | 98.4% | [2][3] |

| Two doses on 2 and 4 dpi | Complete suppression | N/A | [2][3] |

Piglets treated with reduced frequencies of this compound also showed a significant increase in body weight gain and a reduced number of diarrhea days compared to untreated control piglets.[2][3]

Pharmacokinetics

Pharmacokinetic studies in piglets have provided insights into the absorption and distribution of this compound.

| Dosing Regimen | Peak Plasma Concentration | Observations | Reference |

| 10 mg/kg BW, twice daily for 5 days | 11.7 µM | Constant drug accumulation and exposure | [1] |

| 10 mg/kg BW (single dose in a C. hominis model) | 2.8 - 3.4 µM (2 hours post-dose) | Slow elimination and accumulation with repeated dosing | [7] |

| 10 mg/kg BW (9th dose in a C. hominis model) | 10 µM | Slow elimination and accumulation with repeated dosing | [7] |

Experimental Protocols

In Vitro Merozoite Proliferation Assay

Methodology:

-

Cell Culture: Intestinal Porcine Epithelial Cells-1 (IPEC-1) are cultured to form a monolayer.[1]

-

Infection: Confluent cell monolayers are infected with C. suis sporozoites.

-

Treatment: Various concentrations of this compound (e.g., ranging from nanomolar to micromolar) are added to the culture medium.

-

Incubation: The infected and treated cell cultures are incubated for a specific duration (e.g., 5 days) to allow for parasite replication.

-

Quantification: The number of free merozoites in the supernatant is quantified to assess the inhibitory effect of the compound.

-

Data Analysis: The 50% inhibitory concentration (IC50) and 95% inhibitory concentration (IC95) are calculated.

In Vivo Piglet Infection Model

Methodology:

-

Animal Model: Neonatal piglets are used for the experimental infection.

-

Infection: Piglets are orally inoculated with a known number of sporulated C. suis oocysts.

-

Treatment: this compound is administered orally at specified dosages and time points post-infection.

-

Clinical Assessment: Fecal consistency is scored daily to monitor diarrhea.

-

Parasitological Assessment: Fecal oocyst shedding is quantified using methods like McMaster counting chambers.

-

Performance Measurement: Body weight is recorded regularly to assess the impact on growth.

-

Data Analysis: Parameters such as oocyst excretion, fecal scores, and body weight gain are compared between this compound-treated and untreated control groups.

Safety and Tolerability

In the described studies, oral administration of this compound was well-tolerated by the piglets, with no obvious side effects reported at the tested dosages.[1]

Conclusion and Future Directions

This compound has demonstrated significant potential as a therapeutic agent for porcine cystoisosporosis, with high efficacy against both toltrazuril-sensitive and -resistant strains of C. suis. Its targeted mechanism of action against a parasite-specific enzyme, CsCDPK1, offers a promising safety profile. The effectiveness of reduced treatment regimens enhances its practical applicability in agricultural settings.

Future research should focus on optimizing dosing strategies to minimize treatment frequency while maintaining high efficacy.[1] Further studies on the long-term safety and potential for resistance development are also warranted to fully establish this compound as a viable alternative to current anticoccidial drugs. The development of a field-friendly formulation would also be a critical step towards its commercialization and widespread adoption.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Reduced treatment frequencies with bumped kinase inhibitor 1369 are effective against porcine cystoisosporosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Reduced treatment frequencies with bumped kinase inhibitor 1369 are effective against porcine cystoisosporosis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Bumped kinase inhibitor 1369 is effective against Cystoisospora suis in vivo and in vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Therapeutic Efficacy of Bumped Kinase Inhibitor 1369 in a Pig Model of Acute Diarrhea Caused by Cryptosporidium hominis - PMC [pmc.ncbi.nlm.nih.gov]

Investigating the Antiparasitic Spectrum of BKI-1369: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

BKI-1369, a novel bumped kinase inhibitor, has demonstrated significant promise as a broad-spectrum antiparasitic agent. This technical guide provides an in-depth overview of the known antiparasitic activity of this compound, with a primary focus on its potent efficacy against significant protozoan pathogens, including Cryptosporidium species and Cystoisospora suis. Detailed experimental methodologies, quantitative efficacy data, and the underlying mechanism of action are presented to facilitate further research and development in this critical area of infectious disease.

Introduction

Protozoan parasites continue to pose a significant threat to both human and animal health globally. The emergence of drug-resistant strains and the limited efficacy of existing treatments necessitate the discovery and development of novel antiparasitic agents. Bumped kinase inhibitors (BKIs) represent a promising class of compounds that selectively target parasite-specific enzymes, offering a potential for high efficacy and reduced host toxicity. This compound has emerged as a lead candidate within this class, exhibiting potent activity against several apicomplexan parasites. This document serves as a comprehensive resource on the antiparasitic spectrum and mechanism of action of this compound.

Mechanism of Action: Targeting Calcium-Dependent Protein Kinase 1 (CDPK1)

This compound exerts its antiparasitic effect by selectively inhibiting Calcium-Dependent Protein Kinase 1 (CDPK1), a key enzyme in many apicomplexan parasites.[1] CDPKs are serine/threonine kinases that play crucial roles in various essential cellular processes in these organisms, including motility, invasion of host cells, and egress.[2] Mammalian cells lack CDPK1, making it an attractive target for selective drug development.[2] The specificity of BKIs for apicomplexan CDPK1 is attributed to a unique "bumped" chemical group that fits into a corresponding "gatekeeper" residue in the ATP-binding pocket of the parasite enzyme, a feature not present in mammalian kinases.[3][4]

References

- 1. Comparative assessment of the effects of bumped kinase inhibitors on early zebrafish embryo development and pregnancy in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Reduced treatment frequencies with bumped kinase inhibitor 1369 are effective against porcine cystoisosporosis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Bumped Kinase Inhibitors as therapy for apicomplexan parasitic diseases: lessons learned - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

Investigating the Antiparasitic Spectrum of BKI-1369: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

BKI-1369, a novel bumped kinase inhibitor, has demonstrated significant promise as a broad-spectrum antiparasitic agent. This technical guide provides an in-depth overview of the known antiparasitic activity of this compound, with a primary focus on its potent efficacy against significant protozoan pathogens, including Cryptosporidium species and Cystoisospora suis. Detailed experimental methodologies, quantitative efficacy data, and the underlying mechanism of action are presented to facilitate further research and development in this critical area of infectious disease.

Introduction

Protozoan parasites continue to pose a significant threat to both human and animal health globally. The emergence of drug-resistant strains and the limited efficacy of existing treatments necessitate the discovery and development of novel antiparasitic agents. Bumped kinase inhibitors (BKIs) represent a promising class of compounds that selectively target parasite-specific enzymes, offering a potential for high efficacy and reduced host toxicity. This compound has emerged as a lead candidate within this class, exhibiting potent activity against several apicomplexan parasites. This document serves as a comprehensive resource on the antiparasitic spectrum and mechanism of action of this compound.

Mechanism of Action: Targeting Calcium-Dependent Protein Kinase 1 (CDPK1)

This compound exerts its antiparasitic effect by selectively inhibiting Calcium-Dependent Protein Kinase 1 (CDPK1), a key enzyme in many apicomplexan parasites.[1] CDPKs are serine/threonine kinases that play crucial roles in various essential cellular processes in these organisms, including motility, invasion of host cells, and egress.[2] Mammalian cells lack CDPK1, making it an attractive target for selective drug development.[2] The specificity of BKIs for apicomplexan CDPK1 is attributed to a unique "bumped" chemical group that fits into a corresponding "gatekeeper" residue in the ATP-binding pocket of the parasite enzyme, a feature not present in mammalian kinases.[3][4]

References

- 1. Comparative assessment of the effects of bumped kinase inhibitors on early zebrafish embryo development and pregnancy in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Reduced treatment frequencies with bumped kinase inhibitor 1369 are effective against porcine cystoisosporosis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Bumped Kinase Inhibitors as therapy for apicomplexan parasitic diseases: lessons learned - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

An In-depth Technical Guide to BKI-1369 and its Metabolites BKI-1318 and BKI-1817

A Novel Approach to Combating Apicomplexan Parasites

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the bumped kinase inhibitor (BKI) BKI-1369 and its primary metabolites, BKI-1318 and BKI-1817. This compound is a promising antiprotozoal agent that targets calcium-dependent protein kinase 1 (CDPK1), a crucial enzyme in various apicomplexan parasites. These parasites, including species of Cystoisospora and Cryptosporidium, are responsible for significant diseases in both humans and animals. This document consolidates key quantitative data, details experimental methodologies, and visualizes the underlying biological pathways and experimental processes.

Core Compound Profiles

This compound and its metabolites, BKI-1318 and BKI-1817, have been synthesized and identified as key components in the study of this novel therapeutic agent.[1][2] The chemical structures of these compounds are foundational to their biological activity and metabolic fate.

Quantitative Data Summary

The following tables summarize the key quantitative data gathered from various preclinical studies on this compound and its metabolites.

Table 1: Pharmacokinetic Parameters of this compound and its Metabolites in Piglets

| Compound | Matrix | Dose | Cmax | Tmax |

| This compound | Plasma | 10 mg/kg BW (single dose) | 2.8 - 3.4 μM | 2 hours |

| This compound | Plasma | 10 mg/kg BW (9th dose) | 10 - 11.7 μM[1] | 2 hours |

| This compound | Feces | 20 mg/kg BW (single dose) | 8.1 μM[2] | 24 hours[2] |

| BKI-1318 | Feces | 20 mg/kg BW (single dose) | 0.4 μM[2] | 48 hours[2] |

| BKI-1817 | Feces | 20 mg/kg BW (single dose) | 60.8 μM[2] | 48 hours[2] |

Table 2: In Vitro Efficacy of this compound and Metabolites

| Compound | Assay | Target/Cell Line | IC50 | Other Efficacy Data |

| This compound | Enzyme Inhibition | Recombinant C. suis CDPK1 | 4.5 nM[1] | Substantial shift in melting temperature (9.7°C) indicating target engagement.[1] |

| BKI-1817 | Enzyme Inhibition | Recombinant C. suis CDPK1 | > 481 nM[1] | Minimal shift in melting temperature (2.1°C).[1] |

| This compound | Merozoite Proliferation | C. suis in IPEC-1 cells | ~40 nM[1] | >95% inhibition at 200 nM.[1] |

| This compound | Merozoite Count Reduction | C. suis in IPEC-1 cells (400 nM) | - | 96.1% reduction.[2] |

| BKI-1318 | Merozoite Count Reduction | C. suis in IPEC-1 cells (400 nM) | - | 85.1% reduction.[2] |

| BKI-1817 | Merozoite Count Reduction | C. suis in IPEC-1 cells (400 nM) | - | 69.6% reduction.[2] |

| This compound | Cell Viability | IPEC-1 cells | > 1 μM | Significant reduction in viability at 1 μM.[1] |

Signaling Pathway and Mechanism of Action

This compound exerts its antiparasitic effect by selectively targeting CDPK1 in apicomplexan parasites.[2] This enzyme is a key regulator of calcium-mediated signaling pathways that are essential for the parasite's lifecycle, including processes such as gliding motility, host cell invasion, egress, and replication.[2] Mammalian hosts lack CDPKs, making it an attractive and selective drug target.[2]

This compound selectively inhibits parasite CDPK1, disrupting key lifecycle processes.

Experimental Protocols

Compound Synthesis and Purity

This compound and its metabolites, BKI-1318 and BKI-1817, were synthesized by VAS Bio, Cherlaplly, Hyderabad, India. The synthesis methods have been described in previous publications.[2] The purity of the synthesized compounds was confirmed to be greater than 95% as determined by high-performance liquid chromatography (HPLC).[2]

In Vitro Efficacy Studies

The following workflow outlines the general procedure for assessing the in vitro efficacy of this compound and its metabolites against Cystoisospora suis.

Workflow for determining the in vitro efficacy of BKI compounds.

A key assay used was the WST-1 cell proliferation assay to determine the viability of the host IPEC-1 cells in the presence of the compounds.[1] For merozoite proliferation, infected IPEC-1 cells were treated with the compounds, and the reduction in merozoite counts was quantified.[2]

Animal Studies and Pharmacokinetics

Experimental infections in piglets were used to evaluate the in vivo efficacy and pharmacokinetics of this compound.

References

An In-depth Technical Guide to BKI-1369 and its Metabolites BKI-1318 and BKI-1817

A Novel Approach to Combating Apicomplexan Parasites

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the bumped kinase inhibitor (BKI) BKI-1369 and its primary metabolites, BKI-1318 and BKI-1817. This compound is a promising antiprotozoal agent that targets calcium-dependent protein kinase 1 (CDPK1), a crucial enzyme in various apicomplexan parasites. These parasites, including species of Cystoisospora and Cryptosporidium, are responsible for significant diseases in both humans and animals. This document consolidates key quantitative data, details experimental methodologies, and visualizes the underlying biological pathways and experimental processes.

Core Compound Profiles

This compound and its metabolites, BKI-1318 and BKI-1817, have been synthesized and identified as key components in the study of this novel therapeutic agent.[1][2] The chemical structures of these compounds are foundational to their biological activity and metabolic fate.

Quantitative Data Summary

The following tables summarize the key quantitative data gathered from various preclinical studies on this compound and its metabolites.

Table 1: Pharmacokinetic Parameters of this compound and its Metabolites in Piglets

| Compound | Matrix | Dose | Cmax | Tmax |

| This compound | Plasma | 10 mg/kg BW (single dose) | 2.8 - 3.4 μM | 2 hours |

| This compound | Plasma | 10 mg/kg BW (9th dose) | 10 - 11.7 μM[1] | 2 hours |

| This compound | Feces | 20 mg/kg BW (single dose) | 8.1 μM[2] | 24 hours[2] |

| BKI-1318 | Feces | 20 mg/kg BW (single dose) | 0.4 μM[2] | 48 hours[2] |

| BKI-1817 | Feces | 20 mg/kg BW (single dose) | 60.8 μM[2] | 48 hours[2] |

Table 2: In Vitro Efficacy of this compound and Metabolites

| Compound | Assay | Target/Cell Line | IC50 | Other Efficacy Data |

| This compound | Enzyme Inhibition | Recombinant C. suis CDPK1 | 4.5 nM[1] | Substantial shift in melting temperature (9.7°C) indicating target engagement.[1] |

| BKI-1817 | Enzyme Inhibition | Recombinant C. suis CDPK1 | > 481 nM[1] | Minimal shift in melting temperature (2.1°C).[1] |

| This compound | Merozoite Proliferation | C. suis in IPEC-1 cells | ~40 nM[1] | >95% inhibition at 200 nM.[1] |

| This compound | Merozoite Count Reduction | C. suis in IPEC-1 cells (400 nM) | - | 96.1% reduction.[2] |

| BKI-1318 | Merozoite Count Reduction | C. suis in IPEC-1 cells (400 nM) | - | 85.1% reduction.[2] |

| BKI-1817 | Merozoite Count Reduction | C. suis in IPEC-1 cells (400 nM) | - | 69.6% reduction.[2] |

| This compound | Cell Viability | IPEC-1 cells | > 1 μM | Significant reduction in viability at 1 μM.[1] |

Signaling Pathway and Mechanism of Action

This compound exerts its antiparasitic effect by selectively targeting CDPK1 in apicomplexan parasites.[2] This enzyme is a key regulator of calcium-mediated signaling pathways that are essential for the parasite's lifecycle, including processes such as gliding motility, host cell invasion, egress, and replication.[2] Mammalian hosts lack CDPKs, making it an attractive and selective drug target.[2]

This compound selectively inhibits parasite CDPK1, disrupting key lifecycle processes.

Experimental Protocols

Compound Synthesis and Purity

This compound and its metabolites, BKI-1318 and BKI-1817, were synthesized by VAS Bio, Cherlaplly, Hyderabad, India. The synthesis methods have been described in previous publications.[2] The purity of the synthesized compounds was confirmed to be greater than 95% as determined by high-performance liquid chromatography (HPLC).[2]

In Vitro Efficacy Studies

The following workflow outlines the general procedure for assessing the in vitro efficacy of this compound and its metabolites against Cystoisospora suis.

Workflow for determining the in vitro efficacy of BKI compounds.